(2-Bromo-1H-indol-1-yl)(phenyl)methanone

Catalog No.
S12278849
CAS No.
M.F
C15H10BrNO
M. Wt
300.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-1H-indol-1-yl)(phenyl)methanone

Product Name

(2-Bromo-1H-indol-1-yl)(phenyl)methanone

IUPAC Name

(2-bromoindol-1-yl)-phenylmethanone

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

InChI

InChI=1S/C15H10BrNO/c16-14-10-12-8-4-5-9-13(12)17(14)15(18)11-6-2-1-3-7-11/h1-10H

InChI Key

UWTRZFKRIDIBCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C=C2Br

The compound (2-Bromo-1H-indol-1-yl)(phenyl)methanone is an organic molecule characterized by the presence of a brominated indole moiety and a phenyl group attached to a carbonyl. Its molecular formula is C15H12BrNC_{15}H_{12}BrN and it features both aromatic and heterocyclic structures that contribute to its chemical properties and biological activities. The indole ring system is known for its stability and ability to participate in various

The reactivity of (2-Bromo-1H-indol-1-yl)(phenyl)methanone can be explored through several types of reactions:

  • Nucleophilic Substitution: The bromine atom on the indole can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution, where electrophiles can be introduced at different positions on the ring.
  • C-H Activation: The compound can also engage in C-H activation reactions, which are crucial for the formation of more complex structures without the need for pre-functionalization .

Indole derivatives, including (2-Bromo-1H-indol-1-yl)(phenyl)methanone, exhibit a range of biological activities:

  • Anticancer Activity: Compounds with indole structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Properties: Many indole derivatives display significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .
  • Anti-inflammatory Effects: Some studies suggest that indole derivatives can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases .

Several synthetic routes have been developed for producing (2-Bromo-1H-indol-1-yl)(phenyl)methanone:

  • One-Pot Three-Component Reaction: This method involves the reaction of α-amino aryl ketones with indoles in the presence of a brominating agent like carbon tetrabromide (CBr₄) and a base (e.g., sodium hydroxide) to yield the desired product efficiently .
  • Bromination of Indole Derivatives: Starting from 1H-indole, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 2-position followed by acylation with phenylmethanone derivatives.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving bromoindoles and phenylmethanones under acidic or basic conditions .

The applications of (2-Bromo-1H-indol-1-yl)(phenyl)methanone span various fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound in drug discovery for cancer and infectious diseases.
  • Material Science: Its unique structural properties may find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving (2-Bromo-1H-indol-1-yl)(phenyl)methanone focus on its binding affinities with various biological targets:

  • Protein-Ligand Interactions: Research indicates that this compound may interact with specific proteins involved in cancer pathways, potentially inhibiting their activity.
  • Receptor Binding Studies: Investigations into how this compound binds to receptors associated with neurotransmission could reveal insights into its psychoactive properties .

Several compounds share structural features with (2-Bromo-1H-indol-1-yl)(phenyl)methanone, including:

Compound NameStructure FeaturesUnique Aspects
4-Bromophenyl-(1H-indol-2-yl)methanoneContains a bromophenyl groupExhibits different biological activity profiles due to structural variations
5-Fluoroindole derivativesFluorinated indolesShow distinct reactivity patterns compared to brominated variants
3-IndolylmethanonesLacks bromine substitutionGenerally exhibits less potency in anticancer activity compared to brominated compounds

The uniqueness of (2-Bromo-1H-indol-1-yl)(phenyl)methanone lies in its specific halogenation pattern, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

4.6

Hydrogen Bond Acceptor Count

1

Exact Mass

298.99458 g/mol

Monoisotopic Mass

298.99458 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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